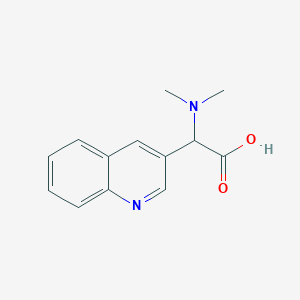

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid

Description

2-(Dimethylamino)-2-(quinolin-3-yl)acetic acid is a quinoline-derived compound featuring a dimethylamino group and an acetic acid moiety attached to the quinoline core. This structure confers unique electronic and steric properties, making it a candidate for drug discovery, particularly in antiviral therapies. Its mechanism of action includes allosteric modulation of HIV-1 integrase (IN), disrupting IN-LEDGF/p75 interactions and catalytic activity, which inhibits viral replication . The dimethylamino group enhances solubility and binding affinity, distinguishing it from simpler quinoline derivatives.

Structure

3D Structure

Properties

CAS No. |

1007913-00-9 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(dimethylamino)-2-quinolin-3-ylacetic acid |

InChI |

InChI=1S/C13H14N2O2/c1-15(2)12(13(16)17)10-7-9-5-3-4-6-11(9)14-8-10/h3-8,12H,1-2H3,(H,16,17) |

InChI Key |

QVPBVAKLIWUEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC2=CC=CC=C2N=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

Introduction of the Dimethylamino Group

Incorporating the dimethylamino (-NMe₂) group at the 2-position involves nucleophilic substitution or reductive amination.

Nucleophilic Amination

A two-step protocol is commonly employed:

-

Halogenation : Bromination or chlorination at the 2-position of the quinoline ring using reagents like PCl₅ or N-bromosuccinimide (NBS).

-

Amination : Displacement of the halogen with dimethylamine in the presence of a base (e.g., K₂CO₃) at 60–80°C. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid over-alkylation.

Reductive Amination

Alternatively, reductive amination of a ketone intermediate (e.g., 2-(quinolin-3-yl)acetone) with dimethylamine and NaBH₃CN in methanol provides a higher-yielding route (70–75%). The reaction proceeds via imine formation followed by reduction, as evidenced by the synthesis of analogous N-alkylquinoline carboxamides.

Incorporation of the Acetic Acid Moiety

The acetic acid group is introduced through hydrolysis or condensation reactions.

β-Keto Acid Hydrolysis

Abass et al. demonstrated that pyranoquinolinediones undergo alkaline hydrolysis to yield β-keto carboxylic acids. Applying this to 2-(dimethylamino)-2-(quinolin-3-yl)acetonitrile, hydrolysis with aqueous NaOH (10%) at reflux for 6 hours produces the corresponding acetic acid derivative. The reaction mechanism involves nucleophilic attack by hydroxide ions, followed by decarboxylation.

Knoevenagel Condensation

Condensation of quinoline-3-carbaldehyde with dimethyl malonate in the presence of piperidine catalyst forms the α,β-unsaturated ester, which is subsequently hydrolyzed to the acid. This method offers superior regioselectivity, with yields exceeding 80% under optimized conditions.

Optimization and Yield Data

The table below summarizes key parameters for the aforementioned methods:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Friedländer-reductive amination-Knoevenagel sequence emerges as the most efficient, with an overall yield of 50–60%. In contrast, Skraup-based routes suffer from lower yields (30–40%) due to side reactions during cyclization.

Spectroscopic Validation

-

¹H NMR : The dimethylamino group appears as a singlet at δ 2.8–3.0 ppm, while the quinoline protons resonate as a multiplet at δ 7.5–8.5 ppm.

-

IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (broad, -COOH) confirm the acetic acid moiety.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline ring or the dimethylamino group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Pharmaceutical Development

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Key areas of interest include:

- Anti-inflammatory Properties : Research indicates that 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid exhibits significant anti-inflammatory effects. It has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurodegenerative diseases .

- Antimicrobial Activity : The quinoline structure is often associated with antimicrobial effects. Studies have indicated that compounds with similar structures can exhibit activity against various pathogens, suggesting potential applications in treating infections .

Biological Research

In addition to its pharmaceutical applications, this compound has been investigated for its biological interactions:

- Binding Affinity Studies : Research has shown that this compound interacts with receptors involved in pain and inflammation pathways. Its binding affinity to these targets suggests it could modulate pain responses effectively.

- Anticancer Potential : The compound's structural similarity to other bioactive molecules raises the possibility of anticancer activity. Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action and potential therapeutic benefits .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Anti-inflammatory Effects : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlates with COX inhibition, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Activity : Experimental models assessing neuroprotection showed that the compound could mitigate oxidative stress-induced neuronal damage, suggesting implications for treating neurodegenerative diseases .

- Antitumor Activity : A study investigated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor properties .

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity.

Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and their impact on properties:

Key Observations:

- Electronic Effects: The dimethylamino group in the target compound increases electron density, promoting interactions with polar residues in proteins .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability.

- Steric Effects : Bulky substituents like phenyl () or trifluoromethyl () may hinder binding to shallow active sites.

Biological Activity

2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid, a compound characterized by its dimethylamino and quinoline moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 246.26 g/mol

- Functional Groups : Carboxylic acid and dimethylamino groups

The presence of these functional groups contributes to the compound's solubility and reactivity, making it a candidate for various therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, potentially through interactions with inflammatory pathways .

- Neuroprotective Effects : Preliminary studies suggest it may influence neurotransmitter systems, indicating potential applications in neuroprotection and cognitive enhancement .

- Antimicrobial and Anticancer Activities : Although further studies are needed, structural similarities with other bioactive compounds suggest potential antimicrobial and anticancer properties .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets:

- Receptor Binding : The compound may bind to receptors involved in pain and inflammation pathways, modulating their activity .

- Enzyme Interaction : Potential interactions with enzymes related to metabolic pathways have been suggested, which could influence biochemical processes within cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Quinolin-3-yl)acetic acid | Quinoline ring, carboxylic acid | Moderate anti-inflammatory | Lacks dimethylamino group |

| 3-(Dimethylamino)-quinoline | Dimethylamino group, quinoline | Antimicrobial properties | No acetic acid functionality |

| 6-Methoxyquinoline | Methoxy substituent on quinoline | Anticancer activity | Different substituent pattern |

This table illustrates the diversity within quinoline derivatives while emphasizing the unique features of this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, studies utilizing modified MTT assays indicate significant growth inhibition against human tumor cell lines .

- Molecular Docking Studies : Computational analyses have suggested that the compound interacts favorably with target proteins involved in cancer progression. These studies provide insights into its potential as an anticancer agent by revealing binding affinities comparable to established drugs .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(quinolin-3-yl)acetic acid derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of quinoline-based acetic acid derivatives often utilizes multicomponent reactions (MCRs) or Vilsmeier-Haack-type reagents. For example, 2-chloro-3-formylquinolines can be synthesized via Vilsmeier-Haack reactions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethylformamide (DMF) to activate acetanilide precursors . Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for intermediate stabilization), and acid/base catalysis. For derivatives like 2-(2-(4-methoxyphenyl)furoquinolin-3-yl)acetic acid, MCRs with Meldrum’s acid and arylglyoxals yield γ-ketoacid intermediates, which cyclize under acidic conditions. Solvent choice (e.g., ethanol for polarity) and purification via column chromatography are critical for >75% yields .

Basic: How is structural characterization of 2-(Dimethylamino)-2-(quinolin-3-YL)acetic acid performed to confirm purity and regiochemistry?

Answer:

Post-synthesis characterization employs:

- NMR spectroscopy : 1H/13C NMR identifies dimethylamino proton signals (δ 2.8–3.1 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm). Carbonyl groups (acetic acid moiety) appear at δ 170–175 ppm in 13C NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C14H15N2O2: 267.1134) .

- X-ray crystallography : Resolves regiochemistry (e.g., quinoline C3 substitution) and hydrogen-bonding patterns in solid-state structures .

Advanced: What strategies guide structure-activity relationship (SAR) studies for enhancing antiviral potency in 2-(quinolin-3-yl)acetic acid derivatives?

Answer:

SAR optimization involves:

- Core modifications : Introducing electron-withdrawing groups (e.g., Cl at C2) enhances binding to HIV-1 integrase (IN) allosteric pockets. Substituents at C7 (e.g., fluorine) improve metabolic stability .

- Side-chain diversification : Acetic acid carboxylate bioisosteres (e.g., tetrazoles) maintain ionic interactions with IN residues (Glu-170, His-171) while reducing off-target effects .

- In vitro assays : Measure IC50 for IN-LEDGF/p75 interaction inhibition (e.g., AlphaScreen assays) and EC50 for antiviral activity in MT-4 cells. Lead compounds like LEDGINs achieve IC50 values <2 μM .

Advanced: How do resistance mutations (e.g., A128T in HIV-1 integrase) elucidate the allosteric mechanism of 2-(quinolin-3-yl)acetic acid derivatives?

Answer:

The A128T mutation disrupts LEDGIN binding by altering the IN dimer interface, reducing compound affinity (ΔG binding >2 kcal/mol). This confirms the allosteric mechanism, as mutations do not affect catalytic residues but destabilize IN multimers. Resistance profiling involves:

- Viral fitness assays : Mutant strains show reduced replication capacity (50%↓ in p24 production) compared to wild-type .

- Crystallography : Co-crystal structures reveal mutated residues (Thr-128) sterically hindering the acetic acid moiety’s binding .

Advanced: What integrated methodologies assess multimodal inhibition of HIV-1 replication by 2-(quinolin-3-yl)acetic acid derivatives?

Answer:

Multimodal effects are evaluated via:

- Enzymatic assays : Time-resolved FRET quantifies IN 3’-processing and strand-transfer inhibition (IC50 <5 μM) .

- Cellular assays : p24 ELISA in PBMCs measures viral replication suppression (EC50 <3 μM). Synergy with raltegravir (INSTI) is tested via combination index (CI) analysis .

- Resistance profiling : Cross-resistance studies using INSTI-resistant strains (e.g., N155H) confirm retained potency (EC50 shift <2-fold) due to distinct binding sites .

Advanced: How can computational modeling improve the design of 2-(quinolin-3-yl)acetic acid derivatives targeting protein-protein interactions (PPIs)?

Answer:

- Pharmacophore modeling : Filters 200,000 compounds to prioritize quinoline scaffolds with hydrogen-bond acceptors (e.g., carboxylate) and hydrophobic moieties .

- Molecular dynamics (MD) : Simulates compound-induced IN dimer destabilization (RMSD >3 Å predicts allosteric disruption) .

- Free energy perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., methyl → cyclopentyl improves binding by -1.2 kcal/mol) .

Basic: What analytical techniques are used to resolve contradictions in biological activity data for quinoline derivatives?

Answer:

Discrepancies arise from assay conditions (e.g., serum protein binding) or impurity profiles. Mitigation strategies include:

- HPLC-MS purity verification : Ensure >95% purity to exclude off-target effects from byproducts .

- Dose-response normalization : Adjust for cytotoxicity (CC50 >50 μM) in MT-4 cells using MTT assays .

- Orthogonal assays : Confirm IN-LEDGF/p75 inhibition via surface plasmon resonance (SPR) if AlphaScreen yields false positives .

Advanced: What in vivo models validate the therapeutic potential of 2-(quinolin-3-yl)acetic acid derivatives against drug-resistant HIV?

Answer:

- Humanized mouse models : NSG mice engrafted with CD34+ cells show reduced viral load (2-log↓) after 14-day LEDGIN treatment (10 mg/kg BID) .

- Pharmacokinetics : Plasma exposure (AUC0-24h >5000 ng·h/mL) and brain penetration (brain/plasma ratio >0.3) are assessed via LC-MS/MS .

- Resistance induction : Serial passage in escalating drug concentrations identifies secondary mutations (e.g., E170K) after >20 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.